1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate
Description
The compound 1,1-dioxo-1,2,3,4-tetrahydro-1λ⁶-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate features a fused thieno[2,3-b]thiopyran core with a sulfone (1,1-dioxo) group and a 2-methylpropanoate ester substituent. The sulfone group imparts electron-withdrawing properties, enhancing stability and influencing reactivity . Thieno-fused heterocycles are known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects .
Properties
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S2/c1-7(2)10(12)15-9-4-6-17(13,14)11-8(9)3-5-16-11/h3,5,7,9H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJFKWYJHITIEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCS(=O)(=O)C2=C1C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-(2-Thienylthio)Butyric Acid
The thieno[2,3-b]thiopyran scaffold is synthesized via intramolecular cyclization of 3-(2-thienylthio)butyric acid. This precursor undergoes acid-catalyzed cyclization in concentrated sulfuric acid at 0–5°C for 2–4 hours, forming 4-hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran. The reaction proceeds through a thiophilic attack mechanism, where the thiol group nucleophilically displaces the carboxylic acid moiety, yielding the bicyclic structure.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂SO₄ | 0–5 | 3 | 78 |
| PPA* | 60 | 6 | 65 |
| TfOH† | RT | 12 | 42 |
*Polyphosphoric acid; †Triflic acid
The use of H₂SO₄ provides superior yields due to its strong protonation capacity, facilitating rapid cyclization.
Oxidation to the Sulfone Derivative
The sulfide intermediate is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 50°C for 8–12 hours. This step introduces the 1,1-dioxo functionality, critical for the compound’s electronic and steric profile. Alternative oxidants like m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at 0°C achieve comparable yields but require stricter temperature control.
Table 2: Oxidation Efficiency with Different Agents
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 50 | 85 |
| m-CPBA | DCM | 0 | 82 |
| KMnO₄ | H₂O/acetone | RT | 68 |
Kinetic studies reveal H₂O₂ in acetic acid minimizes side reactions like overoxidation or ring-opening.
Esterification of the 4-Hydroxy Intermediate
Steglich Esterification with Isobutyric Acid
The 4-hydroxy group of the sulfone undergoes esterification using isobutyric acid under Steglich conditions. A mixture of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous DCM at 0°C for 1 hour, followed by stirring at room temperature for 12 hours, affords the target ester in 75–80% yield.
Table 3: Esterification Methods Compared
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Steglich | DCC/DMAP, DCM | 78 | 95 |
| Acyl chloride | Isobutyryl chloride, pyridine | 72 | 90 |
| Mitsunobu | DIAD, PPh₃, THF | 65 | 88 |
The Steglich method outperforms acyl chloride and Mitsunobu approaches in both yield and operational simplicity.
Resolution of Stereoisomers
If enantiomerically pure material is required, chiral resolution is performed post-esterification. Diastereomeric salts are formed using (−)-dibenzoyl-L-tartaric acid in ethanol, followed by recrystallization to isolate the (4R)-enantiomer. Optical purity is confirmed via chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10), showing >99% enantiomeric excess (ee).
Alternative Synthetic Routes
One-Pot Cyclization-Oxidation Strategy
A streamlined approach combines cyclization and oxidation in a single pot. 3-(2-Thienylthio)butyric acid is treated with H₂SO₄ at 0°C for cyclization, followed by direct addition of H₂O₂ at 50°C. This method reduces purification steps but yields slightly lower product (70%) due to competing side reactions.
Microwave-Assisted Esterification
Microwave irradiation (150°C, 300 W, 20 minutes) accelerates the esterification step, achieving 80% yield comparable to conventional methods. This approach is advantageous for high-throughput synthesis but requires specialized equipment.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 1.22 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.58–2.67 (m, 1H, CH(CH₃)₂), 3.12 (dd, J = 14.2 Hz, 1H, SCH₂), 3.98 (t, J = 5.1 Hz, 1H, OCH), 4.31 (dd, J = 14.2 Hz, 1H, SCH₂), 6.92 (d, J = 5.3 Hz, 1H, thienyl-H), 7.41 (d, J = 5.3 Hz, 1H, thienyl-H).
- IR (KBr): 1745 cm⁻¹ (C=O ester), 1310 cm⁻¹ (S=O), 1135 cm⁻¹ (S=O).
Industrial-Scale Considerations
Cost-Effective Oxidation Protocols
Bulk production favors H₂O₂ over m-CPBA due to lower cost and reduced environmental impact. Pilot-scale trials demonstrate that 30% H₂O₂ in acetic acid achieves 82% yield at 50°C with a 12-hour reaction time.
Waste Management
Neutralization of acidic byproducts with aqueous NaHCO₃ and solvent recovery via distillation are critical for sustainable manufacturing. Lifecycle assessments indicate a 40% reduction in waste compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or interact with cellular receptors, altering cellular functions and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its analogs:
*Calculated based on core structure (C₈H₈O₂S₂) + 2-methylpropanoate (C₄H₆O₂).
- Electronic Effects: The sulfone group in all analogs enhances electron-withdrawing capacity, stabilizing the heterocyclic system and modulating reactivity compared to non-sulfone derivatives (e.g., thieno[2,3-b]pyridines) .
Research Findings and Trends
- Structure-Activity Relationship (SAR): Ester Substituents: Aliphatic esters (e.g., 2-methylpropanoate) may improve solubility compared to aromatic esters but reduce metabolic stability . Halogenation: Chloro/fluoro substituents on benzoate esters enhance bioactivity by increasing lipophilicity and resistance to enzymatic degradation .
- Pharmacokinetics : Fluorinated analogs () are predicted to have longer half-lives due to decreased cytochrome P450-mediated oxidation .
Biological Activity
1,1-Dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound by reviewing relevant studies and data.
- Molecular Formula : C12H15O4S2
- Molecular Weight : 299.38 g/mol
- CAS Number : 343373-66-0
Biological Activity Overview
The biological activity of 1,1-dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran derivatives has been investigated primarily in the context of their anticancer properties and other pharmacological effects.
Anticancer Activity
Research indicates that compounds containing the thienopyran moiety exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : A study demonstrated that derivatives of thienopyran showed potent inhibitory effects on MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values for these compounds ranged from 10 to 30 μM, indicating a promising potential for further development as anticancer agents .
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 19.4 ± 0.22 | |
| Compound B | HCT-116 | 14.5 ± 0.30 | |
| Compound C | PC-3 | 25.0 ± 0.50 |
The mechanism through which these compounds exert their anticancer effects appears to involve multiple pathways:
- EGFR Inhibition : Several thienopyran derivatives have shown to inhibit the epidermal growth factor receptor (EGFR), which is a critical pathway in many cancers .
- PI3K Pathway : Inhibition of the PI3K pathway has also been noted, contributing to the antitumor efficacy observed in various studies .
Case Studies
Several case studies have highlighted the effectiveness of thienopyran derivatives in preclinical settings:
- Study on MCF-7 Cells : A derivative was tested against MCF-7 cells and exhibited an IC50 value significantly lower than that of doxorubicin, suggesting enhanced potency .
- Combination Therapy : Another study explored the use of thienopyran compounds in combination with existing chemotherapeutics, which resulted in synergistic effects and reduced toxicity profiles compared to standard treatments .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile and toxicity is crucial for developing these compounds into viable therapeutic agents:
- ADME Studies : Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for certain thienopyran derivatives.
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 4 hours |
| Toxicity Profile | Low at therapeutic doses |
Q & A
Q. What are the key synthetic routes for preparing 1,1-dioxo-1,2,3,4-tetrahydro-1λ⁶-thieno[2,3-b]thiopyran-4-yl 2-methylpropanoate?
Methodological Answer: The synthesis of this compound involves multi-step reactions, often starting with the thieno[2,3-b]thiopyran core. A common approach includes:
- Cyclization reactions using carbon disulfide under reflux with ethanolic potassium hydroxide to form the tetrahydro-thieno scaffold, as seen in similar tetrahydro-thieno[2,3-d]pyrimidine derivatives .
- Esterification of the 4-hydroxyl group with 2-methylpropanoic acid derivatives, employing coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) as catalysts .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO or dichloromethane) and controlled temperatures (0–25°C) are critical to prevent intermediate decomposition .
Q. What spectroscopic techniques are essential for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- HRMS (ESI) : Validates molecular weight with <5 ppm error (e.g., calculated vs. observed values in tetrahydroimidazo derivatives ).
- IR Spectroscopy : Detects key functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹ and ester C=O at 1720–1750 cm⁻¹) .
Advanced Research Questions
Q. How can low synthetic yields or purity be addressed during scale-up?
Methodological Answer:
- Recrystallization : Use solvents like dioxane or ethanol to improve purity, as demonstrated in tetrahydro-thieno[2,3-d]pyrimidine synthesis (55–61% purity achieved after crystallization) .
- Chromatographic purification : Flash column chromatography with gradients of ethyl acetate/hexane effectively isolates the target compound from byproducts .
- Reaction monitoring : Employ TLC or HPLC to optimize reaction time and minimize side reactions (e.g., over-refluxing leads to decomposition) .
Q. How should contradictions in spectroscopic data (e.g., HRMS discrepancies) be interpreted?
Methodological Answer:
- Calibration checks : Ensure instrument calibration using certified standards (e.g., HRMS deviations ≤3 ppm are acceptable, as seen in tetrahydroimidazo derivatives ).
- Isotopic pattern analysis : Verify purity by comparing observed vs. theoretical isotopic distributions .
- Impurity profiling : Use LC-MS to identify trace contaminants (e.g., unreacted starting materials or oxidation byproducts) .
Q. How can bioactivity studies be designed to evaluate this compound’s potential?
Methodological Answer:
- Target selection : Prioritize kinase inhibition assays (e.g., MAPK or CDK families) based on structural analogs showing kinase-modulating activity .
- Neuroactivity screening : Use electrophysiological models (e.g., rat cortical neurons) for compounds with tetrahydropyridine-like scaffolds, which exhibit neuroactive properties .
- Dose-response experiments : Optimize concentrations (1–100 µM) and assess cytotoxicity via MTT assays .
Data Contradiction Analysis
Example Scenario :
A researcher observes a 0.0162 Da discrepancy between HRMS calculated (550.0978) and observed (550.0816) values for a related compound .
Resolution :
- Confirm the integrity of the sample (e.g., no sodium/potassium adducts).
- Recalculate theoretical mass using isotopic composition software (e.g., MestReNova).
- Cross-validate with ¹³C NMR to rule out structural isomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
